Laniquidar

Übersicht

Beschreibung

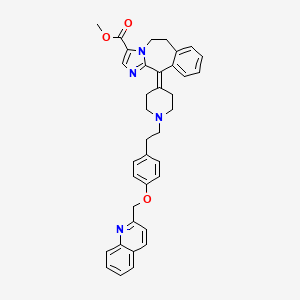

Laniquidar ist ein P-Glykoprotein-Inhibitor der dritten Generation, der auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht wurde, darunter akute myeloische Leukämie und myelodysplastisches Syndrom . Es ist ein Benzazepinderivat mit dem chemischen Namen Methyl-11-(1-{2-[4-(Chinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-yliden)-6,11-dihydro-5H-imidazo2,1-bbenzazepin-3-carboxylat . Trotz seiner vielversprechenden Eigenschaften wurde this compound aufgrund seiner geringen Bioverfügbarkeit und hohen Variabilität der Patientenreaktionen eingestellt .

Vorbereitungsmethoden

Die Synthese von Laniquidar umfasst mehrere Schritte, beginnend mit der Herstellung des Benzazepin-Kerns. Die synthetische Route umfasst in der Regel die folgenden Schritte:

Bildung des Benzazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung des Piperidin-Restes: Der Piperidinring wird durch eine Reihe von Substitutionsreaktionen eingeführt.

Anlagerung der Chinolin-Gruppe: Der Chinolinrest wird über eine Etherbindung an den Phenylring gebunden.

Abschließende Modifikationen:

Industrielle Produktionsverfahren für this compound sind aufgrund der Einstellung der klinischen Entwicklung nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen und Reinigungsprozesse, wären jedoch anwendbar.

Analyse Chemischer Reaktionen

Laniquidar durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Piperidin- und Chinolinresten.

Hydrolyse: Die Estergruppe in this compound kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Säuren und Basen für Hydrolyse- und Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Laniquidar is a third-generation P-glycoprotein (P-gp) inhibitor that has undergone clinical studies for acute myeloid leukemia (AML) and myelodysplastic syndrome . It is also being explored for its potential in treating refractory cancers and for use as a tracer in PET (positron emission tomography) imaging to assess P-gp distribution .

Scientific Research Applications

Mechanism of Action

this compound is a selective P-gp inhibitor with high lipophilicity . P-gp is a multi-drug resistance protein that causes the efflux of substrates, including chemotherapeutic drugs, out of the cell . this compound inhibits this efflux by causing a conformational change in P-gp, hindering ATP hydrolysis and reducing cell membrane permeability, thus preventing the substrate from leaving the cell .

Clinical Trials and Studies

this compound has been tested in clinical trials for treating refractory breast cancer in combination with docetaxel and paclitaxel . A Phase 2 clinical trial, which included 35 participants who had not responded to prior chemotherapy treatments, began in September 2001 by the European Organization for Research and Treatment of Cancer (EORTC) . The study concluded in June 2002, but the results were not reported .

P-gp Inhibition

this compound, as a P-gp inhibitor, binds proportionally to P-gp density . Research has focused on using radiolabeled this compound (11C-laniquidar) for PET studies to non-invasively assess the distribution of P-gp in the brain . Initial rat studies showed high uptake in peripheral organs . Human biodistribution studies revealed the highest uptake in the liver, followed by the spleen, kidneys, and lungs .

Radiation Dosimetry Studies

Radiation dosimetry of 11C-laniquidar has been studied in humans to evaluate its safety and efficacy as a PET tracer . A study involving six subjects found no adverse or clinically detectable pharmacologic effects, with no significant changes in vital signs . The average effective dose was 4.76 ± 0.13 μSv·MBq−1 for women and 3.69 ± 0.01 μSv·MBq−1 for men .

Comparison with Other P-gp Inhibitors

this compound is part of a class of third-generation P-gp inhibitors, including zosuquidar, elacridar, and tariquidar, developed to overcome the limitations of earlier P-gp inhibitors . These newer agents were designed for higher selectivity and efficacy . Clinical trials of tariquidar, another third-generation P-gp inhibitor, showed tolerable safety profiles but unimpressive anticancer efficacy .

Table 1: P-gp Inhibitors

Wirkmechanismus

Laniquidar exerts its effects by inhibiting P-glycoprotein, a multidrug resistance protein that actively transports various substrates, including chemotherapeutic drugs, out of cells . By binding to P-glycoprotein, this compound induces a conformational change that hinders ATP hydrolysis, thereby preventing the efflux of substrates and increasing their intracellular concentration . This mechanism enhances the efficacy of chemotherapeutic agents and helps overcome drug resistance in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Laniquidar ähnelt anderen P-Glykoprotein-Inhibitoren wie Tariquidar und Zosuquidar . Es ist einzigartig in seiner hohen Selektivität und Lipophilie, die zu seinen starken inhibitorischen Wirkungen beitragen . Im Vergleich zu Tariquidar und Zosuquidar hat this compound eine unterschiedliche chemische Struktur, die einen Benzazepin-Kern und einen Chinolinrest umfasst . Trotz seiner vielversprechenden Eigenschaften wurde die klinische Entwicklung von this compound durch seine geringe Bioverfügbarkeit und die hohe Variabilität der Patientenreaktionen behindert .

Ähnliche Verbindungen

- Tariquidar

- Zosuquidar

- Elacridar

- Valspodar

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften .

Biologische Aktivität

Laniquidar (OC-144-093) is a potent inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in the pharmacokinetics of various drugs by affecting their absorption, distribution, metabolism, and excretion. Understanding the biological activity of this compound is essential for its potential applications in enhancing the efficacy of chemotherapeutic agents, particularly in overcoming multidrug resistance (MDR) in cancer therapy.

This compound functions primarily as a P-glycoprotein inhibitor , which enhances the bioavailability of co-administered drugs that are substrates for this transporter. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, potentially leading to improved therapeutic outcomes in cancer treatment. The compound has shown promise in preclinical studies and clinical trials for its ability to reverse drug resistance mechanisms associated with P-gp.

Pharmacological Profile

This compound exhibits several key pharmacological properties:

- Selectivity : It specifically targets P-glycoprotein with minimal effects on other ATP-binding cassette (ABC) transporters.

- Bioavailability Enhancement : Studies have indicated that this compound can significantly enhance the bioavailability of various anticancer agents, including paclitaxel and doxorubicin.

- Dose-Dependent Effects : The efficacy of this compound is dose-dependent, with higher concentrations yielding more pronounced inhibitory effects on P-gp.

Case Studies and Clinical Trials

- Combination Therapy : In a phase I trial, this compound was administered alongside paclitaxel to assess its impact on drug absorption and efficacy. Results demonstrated a significant increase in the plasma concentration of paclitaxel when combined with this compound, suggesting enhanced therapeutic potential through improved bioavailability .

- Patient Outcomes : A retrospective analysis involving patients treated with this compound in combination with standard chemotherapy regimens showed improved response rates in those with P-gp overexpression. Notably, patients who received this compound exhibited a higher rate of disease stabilization compared to those who did not receive the inhibitor .

- Adverse Effects : The safety profile of this compound has been evaluated in various studies. Commonly reported side effects include mild gastrointestinal disturbances and fatigue, which were generally well-tolerated by patients .

Data Table: Summary of Key Studies

Eigenschaften

CAS-Nummer |

197509-46-9 |

|---|---|

Molekularformel |

C37H36N4O3 |

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |

InChI |

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |

InChI-Schlüssel |

TULGGJGJQXESOO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |

Kanonische SMILES |

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |

Aussehen |

yellow solid powder |

Key on ui other cas no. |

197509-46-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

11C-laniquidar laniquidar R 101933 R-101933 R101933 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.